ERα/ERβ Subtype Selectivity Inversion Compared to Genistein and Other Phytoestrogens
Ferutinin displays an ERα-preferential binding profile that is inverted relative to most dietary phytoestrogens. Competitive binding and functional reporter assays demonstrate that ferutinin is an agonist for ERα (IC50 = 33.1 nM) and an agonist/antagonist for ERβ (IC50 = 180.5 nM), yielding an ERα/ERβ selectivity ratio of ~5.5-fold [1]. In contrast, genistein—the most widely studied phytoestrogen—exhibits a higher relative binding affinity for ERβ than ERα [2]. The yeast-based ERα screen further established that the p-hydroxybenzoyl moiety of ferutinin is essential for ERα activity; removal or modification of this moiety abolishes estrogenic activity in daucane ester analogues [3]. This inverted selectivity enables ferutinin to selectively activate ERα-dependent transcriptional programs while partially antagonizing ERβ-mediated pathways, a pharmacological signature not replicated by genistein, daidzein, or other isoflavone phytoestrogens.
| Evidence Dimension | Estrogen receptor subtype binding selectivity (IC50 ratio ERα/ERβ) |
|---|---|
| Target Compound Data | Ferutinin: ERα IC50 = 33.1 nM; ERβ IC50 = 180.5 nM; ERα/ERβ ratio ≈ 0.18 (5.5-fold ERα-selective) |
| Comparator Or Baseline | Genistein: ERβ-selective (higher relative binding affinity for ERβ than ERα, characteristic of isoflavone phytoestrogens). Other daucane esters lacking p-hydroxybenzoyl moiety: no detectable estrogenic activity in yeast ERα screen. |
| Quantified Difference | Ferutinin is 5.5-fold selective for ERα over ERβ, whereas genistein and dietary phytoestrogens preferentially target ERβ. This represents an inversion of subtype selectivity. |
| Conditions | ERE-luciferase reporter assay in 293T cells; yeast screen containing human ERα [1][3]. |
Why This Matters
This inverted ER subtype selectivity cannot be achieved with genistein or other commercial phytoestrogens; researchers studying ERα-driven tissue responses (bone, breast cancer proliferation) require ferutinin's specific pharmacological profile.
- [1] Ikeda K, et al. Terpenoids Found in the Umbelliferae Family Act as Agonists/Antagonists for ERα and ERβ. Biochem Biophys Res Commun. 2002;291(2):354-360. PMID: 11846412. View Source
- [2] Zare Mirakabad et al. Comparison the Effect of Ferutinin and 17β-Estradiol on Bone Mineralization of Developing Zebrafish Larvae. Int J Mol Sci. 2019;20(6):1507. (Discussion section noting phytoestrogen ERβ preference). PMID: 30934654. View Source
- [3] Appendino G, Spagliardi P, Sterner O, Milligan S. Structure-activity relationships of the estrogenic sesquiterpene ester ferutinin. Modification of the terpenoid core. J Nat Prod. 2004;67(9):1557-1564. PMID: 15387659. View Source
